molecular formula C16H15ClF3N3O4S B13211165 Benzyl 3-[(chlorosulfonyl)methyl]-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate

Benzyl 3-[(chlorosulfonyl)methyl]-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate

Cat. No.: B13211165
M. Wt: 437.8 g/mol
InChI Key: GEIJBRQRQNAJIV-UHFFFAOYSA-N
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Description

Benzyl 3-[(chlorosulfonyl)methyl]-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a complex organic compound with a unique structure that includes a trifluoromethyl group, a chlorosulfonyl group, and an imidazo[1,2-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-[(chlorosulfonyl)methyl]-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate typically involves multiple steps:

    Formation of the Imidazo[1,2-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Benzylation: The final step involves the benzylation of the carboxylate group, which can be achieved using benzyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group.

    Reduction: Reduction reactions can target the chlorosulfonyl group, converting it to a sulfonamide or sulfone.

    Substitution: The trifluoromethyl and chlorosulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Benzyl alcohol derivatives.

    Reduction: Sulfonamide or sulfone derivatives.

    Substitution: Various substituted imidazo[1,2-a]pyrazine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development:

Medicine

    Therapeutics: Investigated for its potential use in treating various diseases.

Industry

    Materials Science: Used in the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain proteins, while the chlorosulfonyl group can participate in covalent bonding with nucleophilic sites on biomolecules. The imidazo[1,2-a]pyrazine core provides a rigid framework that can interact with various biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 3-[(chlorosulfonyl)methyl]-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate
  • Benzyl 3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate
  • Benzyl 3-[(chlorosulfonyl)methyl]-2,2-dimethylpyrrolidine-1-carboxylate

Uniqueness

Benzyl 3-[(chlorosulfonyl)methyl]-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its potential interactions with biological targets.

Biological Activity

Benzyl 3-[(chlorosulfonyl)methyl]-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a complex organic compound with notable pharmacological potential. Its unique structure, characterized by a trifluoromethyl group and a chlorosulfonyl group attached to an imidazo[1,2-a]pyrazine core, suggests a variety of biological activities that are currently under investigation.

  • Molecular Formula : C18H20ClN3O4S
  • Molecular Weight : 437.8 g/mol
  • IUPAC Name : this compound
  • InChI Key : BRRNLAQDXKEUFE-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its electrophilic chlorosulfonyl group, which can interact with nucleophilic sites on proteins and enzymes. This interaction may lead to the inhibition or modification of enzyme activity and receptor binding. Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial and anti-inflammatory properties, suggesting that this compound may also share these characteristics.

Biological Activity Overview

  • Antimicrobial Activity : Initial research suggests that this compound may exhibit antimicrobial properties. This is likely due to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
  • Anti-inflammatory Properties : The structural components of the compound indicate potential anti-inflammatory effects. The chlorosulfonyl group could enhance the compound's reactivity towards biological targets involved in inflammatory responses.
  • Enzyme Inhibition : The compound's interactions with specific enzymes could lead to significant biological effects. Studies are ongoing to identify which enzymes are affected and the implications for therapeutic applications.

Comparative Analysis with Related Compounds

To better understand the potential of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructural FeaturesUnique Aspects
Benzyl 3-[(chlorosulfonyl)methyl]-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylateContains difluoromethyl instead of trifluoromethylDifferent reactivity profile due to fluorine substitution
Chlorosulfonyl isocyanateSimpler structure with a chlorosulfonyl groupLacks the complex imidazo[1,2-a]pyrazine core

This comparison highlights how variations in substituents can affect biological activity and reactivity profiles.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of similar compounds. For instance:

  • A study on n-aralkyl substituted 2-aminoindans demonstrated that specific substitutions can enhance selective receptor binding and improve pharmacological efficacy .
  • Another investigation into S-substituted derivatives of 1,4-benzoquinone-guanylhydrazone-thiosemicarbazone analogs showed that modifications at specific sites can significantly alter biological activity against various cancer cell lines.

These findings underscore the importance of structural modifications in developing new therapeutics.

Properties

Molecular Formula

C16H15ClF3N3O4S

Molecular Weight

437.8 g/mol

IUPAC Name

benzyl 3-(chlorosulfonylmethyl)-2-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate

InChI

InChI=1S/C16H15ClF3N3O4S/c17-28(25,26)10-12-14(16(18,19)20)21-13-8-22(6-7-23(12)13)15(24)27-9-11-4-2-1-3-5-11/h1-5H,6-10H2

InChI Key

GEIJBRQRQNAJIV-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NC(=C2CS(=O)(=O)Cl)C(F)(F)F)CN1C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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